Uridine Phosphorylase (UPase) Inhibition: Bvanur (Ki 450 nM) is 5-Fold More Potent and Metabolically Inert Compared to Parent Cyclouridine (Ki 2.3 µM)
Bvanur inhibits uridine phosphorylase with a Ki of 450 nM, making it a far more potent inhibitor than the widely used parent scaffold, cyclouridine (2,2'-anhydrouridine, CAS 3736-77-4), which has an apparent Ki of 2.268 µM . This represents a 5-fold greater affinity for the enzyme target. Critically, a key structural distinction separates the two: Bvanur is reported to not be a substrate for pyrimidine nucleoside phosphorylases, acting purely as an inhibitor [1]. In contrast, cyclouridine has been reported to act as both an inhibitor and a substrate, undergoing phosphorolysis at the anhydro bond at high enzyme concentrations, which complicates its use in vivo [2].
| Evidence Dimension | Inhibitory Potency (Ki) and Metabolic Stability (Substrate Status) against Uridine Phosphorylase |
|---|---|
| Target Compound Data | Ki = 450 nM; Not a substrate for pyrimidine nucleoside phosphorylases |
| Comparator Or Baseline | Cyclouridine (2,2'-anhydrouridine): Ki = 2.3 µM; Reported to be an inhibitor but also a substrate susceptible to phosphorolysis |
| Quantified Difference | 5-fold lower Ki (higher affinity); Qualitatively distinct metabolic stability (non-substrate vs. substrate) |
| Conditions | Purified enzyme assays (source not specified in available data); Substrate status assessed using pyrimidine nucleoside phosphorylases. |
Why This Matters
For researchers designing in vivo studies to modulate pyrimidine catabolism, Bvanur's non-substrate status ensures it survives in biological systems to exert its inhibitory effect, unlike cyclouridine which may be degraded, making Bvanur the superior choice for pharmacokinetic studies.
- [1] Szinai I, Veres Z, Szabolcs A, et al. cis-trans-isomerization of [E]-5-(2-bromovinyl)-2,2'-anhydrouridine in vivo in rats. Xenobiotica. 1991;21(3):359-369. View Source
- [2] Veres Z, Szabolcs A, Szinai I, Dénes G, Kajtár-Peredy M, Otvös L. 5-Substituted-2,2'-anhydrouridines, potent inhibitors of uridine phosphorylase. Biochem Pharmacol. 1985;34(10):1737-1740. (Contextual class-level data on substrate properties of anhydrouridines). View Source
